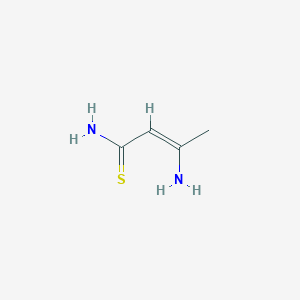![molecular formula C13H18N2O2 B6149760 methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate CAS No. 1455479-34-1](/img/no-structure.png)
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is an organic compound with the molecular formula C11H14N2O2. It is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals and materials. This compound has been extensively studied and is used in a wide range of research applications.
作用機序
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate acts as an intermediate in the synthesis of a variety of organic compounds. It acts as a proton acceptor, and the reaction of this compound with other molecules is believed to involve the formation of a C-H bond. The reaction of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate with other molecules is believed to involve the formation of a C-N bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate have not been extensively studied. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have no significant effect on the body’s metabolism or physiology.
実験室実験の利点と制限
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. It is also stable, and it is not easily degraded by light or heat. In addition, it is soluble in a variety of solvents, and it is relatively non-toxic. However, it is not very soluble in water, and it is not very stable in the presence of strong acids or bases.
将来の方向性
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of potential applications in the future. It could be used in the synthesis of a variety of new organic compounds, including pharmaceuticals and materials. It could also be used in the synthesis of a variety of catalysts, such as transition metal catalysts, organometallic catalysts, and heterogeneous catalysts. In addition, it could be used in the synthesis of a variety of materials, such as polymers, plastics, and resins. Finally, it could be used in the synthesis of a variety of drugs, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs.
合成法
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate can be synthesized by a variety of methods. The most common method is by the reaction of 3-methylpiperidine-4-carboxylic acid with 3-methylpyridine in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out at a temperature of 60-80°C. Other methods for the synthesis of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate include the reaction of 1-methylpiperidine-4-carboxylic acid with 3-methylpyridine in the presence of an acid catalyst, the reaction of 3-methylpiperidine-4-carboxylic acid with 3-methylpyridine and a base catalyst, and the reaction of 1-methylpiperidine-4-carboxylic acid with 3-methylpyridine and a base catalyst.
科学的研究の応用
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a number of different organic compounds, including pharmaceuticals and materials. It has also been used in the synthesis of a number of different drugs, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs. In addition, it has been used in the synthesis of a number of different materials, such as polymers, plastics, and resins. It has also been used in the synthesis of a number of different catalysts, such as transition metal catalysts, organometallic catalysts, and heterogeneous catalysts.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves the reaction of pyridine-3-carboxaldehyde with piperidine-4-carboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then reacted with methyl chloroformate to form the desired compound.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Piperidine-4-carboxylic acid", "Methyl chloroformate" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with piperidine-4-carboxylic acid in the presence of a suitable solvent and a condensing agent such as EDCI or DCC to form the corresponding acid hydrazide.", "Step 2: The acid hydrazide is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the desired compound, methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate.", "Overall reaction: Pyridine-3-carboxaldehyde + Piperidine-4-carboxylic acid + Methyl chloroformate → Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate" ] } | |
CAS番号 |
1455479-34-1 |
製品名 |
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |
分子式 |
C13H18N2O2 |
分子量 |
234.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



